molecular formula C9H8N2O B1348557 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 85653-81-2

8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1348557
CAS No.: 85653-81-2
M. Wt: 160.17 g/mol
InChI Key: FFWXPWRUXRKXDA-UHFFFAOYSA-N
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Description

8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C9H10N2O. This compound is part of the pyrido[1,2-a]pyrimidin-4-one family, known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with CXCR3, a chemokine receptor involved in immune responses . These interactions highlight the compound’s potential in modulating biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the MexAB-OprM efflux pump in bacterial cells, leading to increased intracellular concentrations of antibiotics and other substrates . In mammalian cells, it can modulate the activity of 5-HT6 receptors, which are involved in cognitive processes . These effects demonstrate the compound’s versatility in influencing cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and receptors, leading to inhibition or activation of their functions. For instance, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine . Additionally, it can chelate metal ions, such as magnesium, which are essential cofactors for various enzymatic reactions . These interactions underline the compound’s ability to modulate biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of receptor activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, the compound can influence the activity of enzymes involved in the synthesis and degradation of neurotransmitters . Additionally, it can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions underscore the compound’s role in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial functions and energy metabolism . Understanding the subcellular localization of the compound provides insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes refining reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as 3-arylthio and 3-arylseleno compounds, which exhibit significant biological activities .

Scientific Research Applications

8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its versatile biological activities and the ability to undergo diverse chemical modifications. Its structural framework allows for the development of various derivatives with potential therapeutic applications .

Properties

IUPAC Name

8-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-5-11-8(6-7)10-4-2-9(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWXPWRUXRKXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=O)N2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336102
Record name 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85653-81-2
Record name 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesized according to the research?

A1: The paper describes a synthetic route to obtain this compound (19) by removing the 2-benzoyl-2-ethoxycarbonyl-1-ethenyl group from 3-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (14). [] The specific reagents and conditions for this removal are not detailed in the abstract.

Q2: Are there any structural characterizations available for this compound in the research?

A2: While the research itself doesn't delve into the specifics of this compound's characterization data, it mentions that the structure of a precursor molecule, (E,Z)-2-(2-benzoyl-2-ethoxycarbonyl-1-ethenyl)amino-3-dimethylaminopropenoate (1a), was confirmed by X-ray analysis. [] This suggests that structural analysis techniques are relevant to this field of research and might be employed for characterizing this compound in further studies.

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